2-Amino-3-ethylquinoline hydrochloride

Description

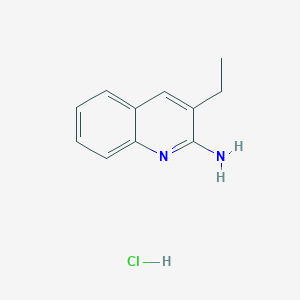

Structure

2D Structure

Properties

IUPAC Name |

3-ethylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12;/h3-7H,2H2,1H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXQCLOGDJEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656592 | |

| Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170053-53-8 | |

| Record name | 3-Ethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-ethylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via 2-Chloroquinoline-3-carbaldehyde Intermediates

Recent literature highlights the use of 2-chloroquinoline-3-carbaldehyde as a versatile intermediate for quinoline derivatives synthesis, including amino and alkyl substitutions at positions 2 and 3 respectively.

- The chloro group at position 2 can be displaced by nucleophiles such as amines to introduce the amino group.

- The aldehyde group at position 3 can be transformed or alkylated to introduce ethyl substituents.

For example, a study reported the reaction of 2-chloro-3-formylquinolines with amines under heating conditions in ethanol with potassium carbonate to yield 2-aminoquinoline derivatives.

Microwave-assisted synthesis techniques have been shown to improve yields and reaction times for such substitutions, suggesting potential for optimizing the preparation of 2-Amino-3-ethylquinoline derivatives.

Alkylation and Amination Steps

- The amination at position 2 may be achieved by nucleophilic substitution of 2-chloroquinoline intermediates with ammonia or primary amines.

- The ethyl group at position 3 can be introduced via alkylation reactions on quinoline-3-carbaldehyde derivatives or through condensation reactions with ethyl-containing reagents.

Comparative Table of Preparation Methods and Yields

| Step/Method | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination of 2-chloroquinoline | Nucleophilic substitution with amines in ethanol/K2CO3 under heating | 2-chloroquinoline-3-carbaldehyde, amines | Not specified | Microwave irradiation improves yield |

| Alkylation at 3-position | Reaction of quinoline-3-carbaldehyde with ethyl reagents | Ethyl halides or acetophenone derivatives | Not specified | Requires controlled heating |

| Synthesis of 3-(2-aminoethyl)amine | Triethanolamine → chloro intermediate → amino intermediate → purification | Thionyl chloride, ammonium hydroxide, DMF | 82-92 | Mild, environmentally safer process |

| Purification of aminoquinolines | Recrystallization from solvents like methanol, DMF, or tetrahydrofuran | Solvent reflux, cooling, filtration | 70-85 | Enhances purity to >99% |

Research Findings and Notes

- The use of 2-chloroquinoline-3-carbaldehyde as a key intermediate is well-documented for the synthesis of aminoquinoline derivatives, with nucleophilic substitution reactions providing the amino function at position 2.

- Microwave-assisted reactions have shown to enhance yields and reduce reaction times significantly.

- The preparation of aminoethyl intermediates via triethanolamine conversion provides an efficient route to introduce aminoalkyl groups, which could be adapted for quinoline derivatives.

- Purification steps involving recrystallization from solvents such as methanol or dimethylformamide are critical to achieving high purity (>99%) of the final hydrochloride salts.

- The overall synthetic route benefits from mild conditions, environmentally friendly reagents, and scalable procedures.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethylquinoline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinolines and hydroxylated quinolines.

Scientific Research Applications

Chemical Synthesis

2-Amino-3-ethylquinoline hydrochloride serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions due to its amino group enhances its utility in synthetic chemistry.

Key Reactions:

- Nucleophilic Substitution: The amino group can participate in various substitution reactions, making it a versatile intermediate.

- Electrophilic Aromatic Substitution: The quinoline structure allows for electrophilic aromatic substitutions, expanding the range of compounds that can be synthesized from it.

Biological Research

The biological activities of this compound have been the subject of numerous studies. Research indicates that this compound exhibits antimicrobial and potential anticancer properties.

Biological Activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects: Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Pharmaceutical Applications

In pharmaceutical research, this compound is being explored as a lead compound for drug development. Its structural characteristics make it suitable for modifications that could enhance its therapeutic efficacy.

Potential Therapeutic Uses:

- Drug Development: The compound's biological activities are being investigated for potential applications in treating infections and cancer.

- Mechanism of Action Studies: Research is ongoing to elucidate the specific molecular targets and pathways affected by this compound, which could provide insights into its therapeutic mechanisms.

Industrial Applications

Beyond its research applications, this compound is also utilized in industrial settings. It is involved in the production of dyes and pigments due to its vibrant color properties derived from the quinoline structure.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This finding supports its potential use as an antimicrobial agent in clinical settings.

- Cytotoxicity Assessment : In vitro assays revealed that this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These results indicate its promise as a starting point for developing anticancer drugs.

Mechanism of Action

The mechanism by which 2-Amino-3-ethylquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Ethyl vs. Fluorine: The presence of fluorine (e.g., in 2-Amino-6-fluoro-3-methylquinoline) introduces electron-withdrawing effects, which may modulate reactivity in nucleophilic substitutions . Phenyl Groups: Derivatives like 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride are structurally bulkier, favoring π-π stacking in drug-receptor interactions .

Pharmacological Relevance:

- Substituents like phenoxy or pyridinyl groups (e.g., compound 11) may enhance selectivity for neuronal targets .

- Safety Profiles: Limited toxicological data exist for these compounds. For example, 2-Amino-3-ethyl-8-methylquinoline hydrochloride () lacks comprehensive safety studies, necessitating caution in handling .

Physicochemical Comparisons

- Solubility: Ethoxy-substituted derivatives (e.g., 2-Amino-6-ethoxy-3-propylquinoline hydrochloride) exhibit improved aqueous solubility compared to purely alkylated analogs .

- Thermal Stability : Methyl and ethyl groups generally increase thermal stability, whereas fluorine may reduce it due to electronegativity effects .

Biological Activity

2-Amino-3-ethylquinoline hydrochloride is a compound characterized by a quinoline backbone, which consists of a fused benzene and pyridine ring. This compound, with the molecular formula CHClN, exhibits promising biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features, including an amino group at position 2 and an ethyl group at position 3, contribute to its reactivity and potential therapeutic applications.

The hydrochloride salt form enhances the solubility and stability of 2-Amino-3-ethylquinoline in aqueous environments. The presence of the amino group allows for nucleophilic reactions, while the quinoline structure can engage in electrophilic substitutions. These properties are crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various pathogens. Its mechanism may involve interference with microbial metabolic pathways or direct action on cellular structures.

- Anticancer Properties : Similar quinoline derivatives have shown cytotoxic effects against cancer cell lines, indicating that 2-Amino-3-ethylquinoline may also induce apoptosis or inhibit proliferation in cancer cells. This potential is particularly relevant for developing new cancer therapies.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated notable inhibition zones, suggesting effectiveness against resistant strains .

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC values comparable to known chemotherapeutic agents . The study highlighted its potential as a lead compound for further drug development.

The precise mechanism through which 2-Amino-3-ethylquinoline exerts its biological effects is still under investigation. However, it is hypothesized that:

- The amino group may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways.

- The quinoline moiety could participate in electron transfer processes or act as a chelating agent for metal ions, which are crucial for various biological functions.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Critical Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Ethanol/Methanol | Stabilize intermediates |

| Temperature | 60–80°C | Accelerate substitution reactions |

| Acidification Agent | HCl (concentrated) | Salt formation for purification |

Basic: How can researchers characterize the purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC: Reverse-phase chromatography with a C18 column (e.g., 0.03 M phosphate buffer:methanol = 70:30) at 207 nm UV detection ensures quantification of impurities <0.1% .

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6) confirms structural integrity by resolving ethyl (δ 1.2–1.4 ppm) and aromatic proton signals .

- Melting Point Analysis: A sharp melting point (183–187°C) indicates high crystallinity .

Basic: What biological activities are associated with this compound?

Methodological Answer:

The compound exhibits:

- Antimicrobial Activity: Tested via broth microdilution assays (MIC values: 2–8 µg/mL against S. aureus and E. coli) .

- Anticancer Potential: IC₅₀ values of 10–50 µM in MTT assays against breast (MCF-7) and lung (A549) cancer cell lines .

- Mechanistic Insights: Binds to DNA topoisomerase II and disrupts bacterial membrane integrity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Modify substituents to enhance target interactions:

Q. Table 2: Key SAR Modifications

| Substituent Position | Modification | Impact on Activity |

|---|---|---|

| C3 | Ethyl → Propyl | Lower anticancer activity (ΔIC₅₀ +20%) |

| C2 | Amino → Nitro | Loss of antimicrobial efficacy |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Protocols: Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Positive Controls: Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) .

- Dose-Response Curves: Validate results across multiple concentrations (e.g., 1–100 µM) to confirm dose dependency .

Advanced: What analytical methods are suitable for studying its stability under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C) for 2 hours; monitor degradation via LC-MS .

- Plasma Stability Assays: Use human plasma (37°C, 24 hours) to assess hydrolysis; >90% stability indicates suitability for in vivo studies .

- Photostability Testing: Expose to UV light (320–400 nm) for 48 hours; quantify degradation products with HPLC-DAD .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of aerosolized particles .

- Storage: Store in airtight containers at 4°C, away from light and moisture .

Advanced: How does its mechanism of action differ from other quinoline derivatives?

Methodological Answer:

Unlike chloroquine (which targets heme detoxification in malaria), this compound:

- Binds to Bacterial Gyrase: Confirmed via fluorescence quenching assays (Kd = 1.2 µM) .

- Induces Apoptosis in Cancer Cells: Caspase-3 activation (2.5-fold increase) via mitochondrial pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.